molecular formula C11H19ClN4O B3102492 N-Ethyl-2-(piperidin-3-yloxy)pyrimidin-4-amine hydrochloride CAS No. 1417793-55-5

N-Ethyl-2-(piperidin-3-yloxy)pyrimidin-4-amine hydrochloride

Cat. No.: B3102492
CAS No.: 1417793-55-5
M. Wt: 258.75 g/mol
InChI Key: JLXRNISGEXQMTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(piperidin-3-yloxy)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-ethyl-2-(piperidin-3-yloxy)pyrimidin-4-one, while reduction may produce N-ethyl-2-(piperidin-3-yloxy)pyrimidin-4-amine .

Mechanism of Action

The mechanism of action of N-Ethyl-2-(piperidin-3-yloxy)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to modulate certain enzymes and receptors, leading to its observed biological effects . Further research is needed to fully understand its molecular targets and pathways .

Properties

IUPAC Name

N-ethyl-2-piperidin-3-yloxypyrimidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.ClH/c1-2-13-10-5-7-14-11(15-10)16-9-4-3-6-12-8-9;/h5,7,9,12H,2-4,6,8H2,1H3,(H,13,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXRNISGEXQMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)OC2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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